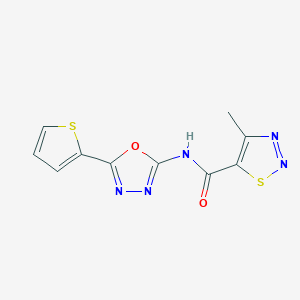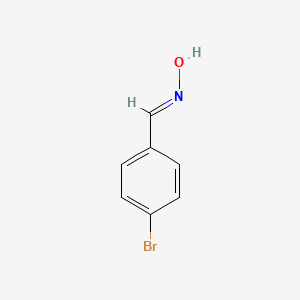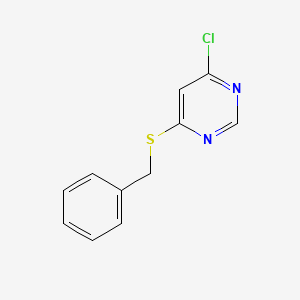
3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” is a pyridinone derivative with a bromoacetyl and a trifluoromethyl group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered ring (the pyridinone) with a bromoacetyl group attached at the 3-position and a trifluoromethyl group at the 6-position .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, bromoacetyl compounds are known to be versatile building blocks in the preparation of various heterocyclic systems . The bromine atom in the bromoacetyl group is a good leaving group, making it reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, bromoacetyl compounds are reactive due to the presence of the bromine atom .科学的研究の応用
Environmental Impact and Applications of Brominated Compounds
Brominated Flame Retardants : Studies on brominated compounds, such as 2,4,6-tribromophenol, have highlighted their environmental presence and toxicological effects. These compounds are used as intermediates in the synthesis of flame retardants and can degrade into various environmental pollutants. The review by Koch and Sures (2018) discusses the concentrations, toxicokinetics, toxicodynamics, and current knowledge gaps regarding these chemicals, emphasizing the need for future research due to their ubiquity and persistence in the environment (Koch & Sures, 2018).
Synthetic Applications and Biological Activity
1,4-Dihydropyridines (DHPs) : The significance of 1,4-dihydropyridines in synthetic organic chemistry and their presence in biological applications is well-documented. These compounds serve as key scaffolds in pharmaceuticals due to their biological relevance. A literature review by Sohal (2021) covers recent methodologies for synthesizing bioactive 1,4-dihydropyridines, highlighting the Hantzsch Condensation reaction as a prevalent method. This review suggests that modifications to the 1,4-DHPs structure can lead to the development of new biologically active compounds (Sohal, 2021).
Role of Trifluoromethyl Groups in Drug Design
Trifluoromethyl Substituents in Antitubercular Agents : The inclusion of trifluoromethyl groups in drug molecules, particularly antitubercular agents, is noted for improving pharmacodynamic and pharmacokinetic properties. Thomas (1969) reviewed the development of trifluoromethyl-containing antitubercular agents, highlighting the group's role in enhancing drug potency and providing insights into future design considerations for incorporating fluorinated groups into antitubercular scaffolds (Thomas, 1969).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-bromoacetyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-3-5(14)4-1-2-6(8(10,11)12)13-7(4)15/h1-2H,3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGIORATZLCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-76-9 |
Source


|
| Record name | 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588094.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6588102.png)

![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)





